Methyl 2-chloro-5-(trifluoromethyl)nicotinate
Overview
Description
Methyl 2-chloro-5-(trifluoromethyl)nicotinate is an organic compound with the molecular formula C8H5ClF3NO2. It is a derivative of nicotinic acid and is characterized by the presence of a chloro group and a trifluoromethyl group attached to the pyridine ring. This compound is commonly used in various chemical and industrial applications due to its unique chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 2-chloro-5-(trifluoromethyl)nicotinate can be synthesized through several methods. One common method involves the reaction of 2-chloro-5-(trifluoromethyl)nicotinic acid with methanol in the presence of an acid catalyst. The reaction typically requires heating and can be carried out under reflux conditions .
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale esterification processes. These processes utilize similar reaction conditions as laboratory synthesis but are optimized for higher yields and efficiency. The use of continuous flow reactors and automated systems helps in maintaining consistent quality and reducing production costs .
Chemical Reactions Analysis
Types of Reactions
Methyl 2-chloro-5-(trifluoromethyl)nicotinate undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by nucleophiles such as amines or thiols.
Reduction Reactions: The compound can be reduced to form corresponding amines or alcohols.
Oxidation Reactions: Oxidation can lead to the formation of carboxylic acids or other oxidized derivatives
Common Reagents and Conditions
Substitution: Reagents like sodium amide or thiourea in polar solvents.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide
Major Products
Substitution: Formation of substituted nicotinates.
Reduction: Formation of amines or alcohols.
Oxidation: Formation of carboxylic acids
Scientific Research Applications
Methyl 2-chloro-5-(trifluoromethyl)nicotinate has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new pharmaceuticals.
Industry: Utilized as an intermediate in the production of agrochemicals and other specialty chemicals
Mechanism of Action
The mechanism of action of methyl 2-chloro-5-(trifluoromethyl)nicotinate is primarily based on its ability to interact with specific molecular targets. The compound can bind to enzymes or receptors, leading to inhibition or activation of various biochemical pathways. The presence of the trifluoromethyl group enhances its lipophilicity, allowing it to easily penetrate cell membranes and exert its effects at the molecular level .
Comparison with Similar Compounds
Similar Compounds
- Methyl 2-chloro-5-(trifluoromethyl)pyridine-3-carboxylate
- 2-Chloro-5-(trifluoromethyl)nicotinic acid methyl ester
- Methyl 2-chloro-5-(trifluoromethyl)pyridine-3-carboxylate
Uniqueness
Methyl 2-chloro-5-(trifluoromethyl)nicotinate stands out due to its unique combination of a chloro group and a trifluoromethyl group on the nicotinate structure. This combination imparts distinct chemical properties, such as increased stability and reactivity, making it valuable for various applications .
Properties
IUPAC Name |
methyl 2-chloro-5-(trifluoromethyl)pyridine-3-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5ClF3NO2/c1-15-7(14)5-2-4(8(10,11)12)3-13-6(5)9/h2-3H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ABTMVRRTSDJRGO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(N=CC(=C1)C(F)(F)F)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5ClF3NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.58 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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